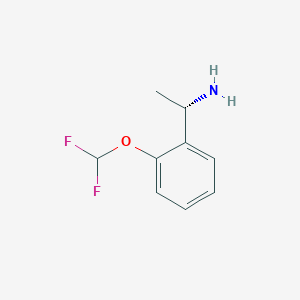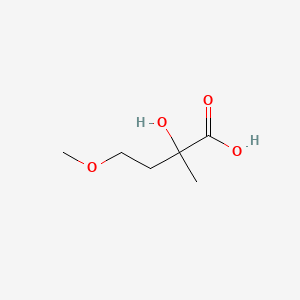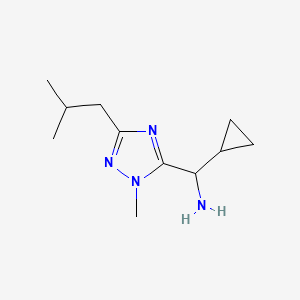
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound, in particular, has a cyclopropyl group attached to the triazole ring, which can influence its chemical properties and biological activities.
準備方法
The synthesis of Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the use of cyclopropylamine and 3-isobutyl-1-methyl-1h-1,2,4-triazole as starting materials. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .
化学反応の分析
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclopropyl group are replaced with other groups. .
科学的研究の応用
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity .
類似化合物との比較
Cyclopropyl(3-isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)methanamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity.
Trazodone: An antidepressant with a triazole ring, used to treat depression and anxiety disorders.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for research and development .
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
cyclopropyl-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-7(2)6-9-13-11(15(3)14-9)10(12)8-4-5-8/h7-8,10H,4-6,12H2,1-3H3 |
InChIキー |
XDDYNJNQQYIUAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C(C2CC2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
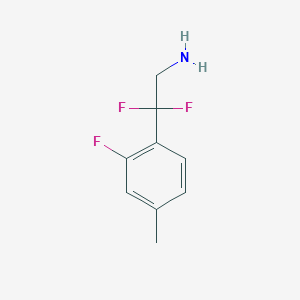


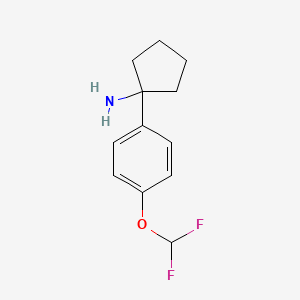

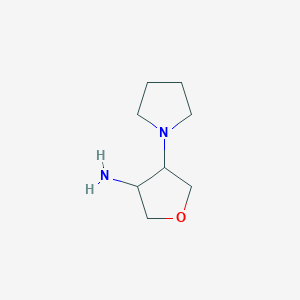
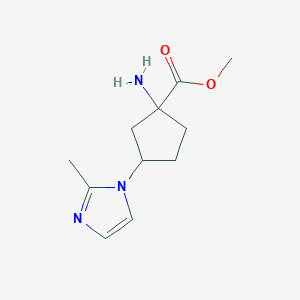
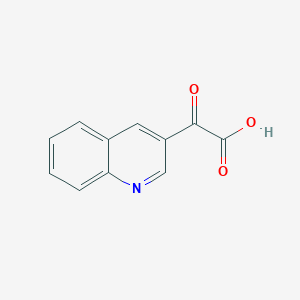
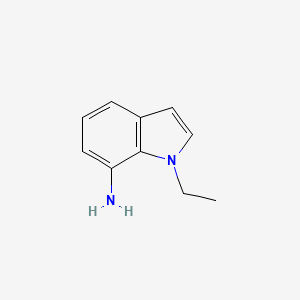
![Tert-butyl 2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate](/img/structure/B15309823.png)

